Docetaxal 2'-tert-Butyldimethylsilyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

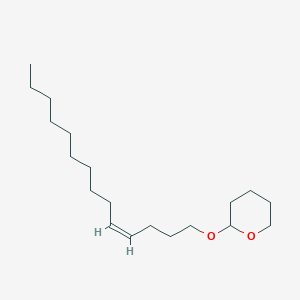

Docetaxal 2’-tert-Butyldimethylsilyl Ether is a complex diterpenoid molecule . It is a semi-synthetic analogue of paclitaxel . The chemical name is (αR,βS)-β- [ [ (1,1-Dimethylethoxy)carbonyl]amino]-α- [ [ (1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis (acetyloxy)-12- (benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca [3,4]benz [1,2-b]oxet-9-yl Ester .

Synthesis Analysis

The synthesis of Docetaxal 2’-tert-Butyldimethylsilyl Ether involves protecting compounds at the 2’-O-position as tert-butyldimethylsilyl ethers with tert-butyldimethylsilyl chloride in the presence of imidazole in DMF at room temperature .Molecular Structure Analysis

The molecular formula of Docetaxal 2’-tert-Butyldimethylsilyl Ether is C₅₁H₆₉NO₁₅Si . The molecular weight is 964.18 . The structure includes a benzene ring and a cyclodeca [3,4]benz [1,2-b]oxet ring .Chemical Reactions Analysis

Docetaxal 2’-tert-Butyldimethylsilyl Ether is a potent inhibitor of microtubule depolymerization . It binds to microtubules but does not interact with dimeric tubulin .Physical And Chemical Properties Analysis

The physical and chemical properties of Docetaxal 2’-tert-Butyldimethylsilyl Ether include a molecular weight of 964.18 and a molecular formula of C₅₁H₆₉NO₁₅Si . The compound is supplied in a neat format .Aplicaciones Científicas De Investigación

Protection and Deprotection in Synthesis

- Protection of Hydroxyl Groups : Tert-butyldimethylsilyl (TBDMS) ethers, including docetaxel 2'-TBDMS ether, are used for protecting hydroxyl groups in chemical synthesis. This protection is crucial as it provides stability to the hydroxyl groups under various conditions, making them suitable for use in synthesizing complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).

- Catalyzed Desilylation : The TBDMS group can be selectively removed (desilylated) from molecules using specific catalysts, a process important in the final stages of complex organic synthesis. This method allows for efficient transformation of TBDMS ethers back to their original alcohols or phenols (Yu & Verkade, 2000).

Analytical Applications

- Quantification Techniques : Methods have been developed to modify compounds like fatty acids as their TBDMS derivatives, allowing for their separation and quantification using techniques like gas chromatography and mass spectrometry (Woollard, 1983).

- Improved Derivatization for Mass Spectrometry : TBDMS derivatives, such as those of anabolic steroids, show increased production of diagnostic ions in mass spectrometry, aiding in the identification of these compounds without needing reference standards (Steffenrud, 1996).

Pharmaceutical Research

- Pharmacokinetic Studies : Docetaxel 2'-TBDMS ether derivatives have been utilized in pharmacokinetic studies, with methods developed for their determination in biological samples, contributing to our understanding of the distribution and elimination of these compounds in organisms (Men et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

Número CAS |

1144034-14-9 |

|---|---|

Fórmula molecular |

C₅₁H₆₉NO₁₅Si |

Peso molecular |

964.18 |

Sinónimos |

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8, |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.